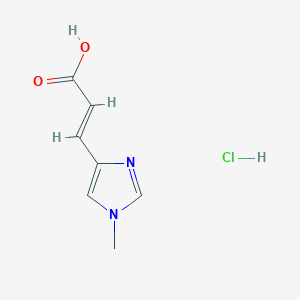

(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E

Description

(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride (CAS: 479028-75-6) is an α,β-unsaturated carboxylic acid derivative with a substituted imidazole moiety. The compound features an (E)-configured propenoic acid backbone conjugated to a 1-methylimidazole ring, with a hydrochloride counterion enhancing its solubility in polar solvents. Its molecular formula is C₇H₉ClN₂O₂ (molecular weight: 188.61 g/mol), and it is commonly supplied as a stable, room-temperature-storable powder for research applications .

The compound is cataloged under multiple identifiers, including PubChem CID 67590957 and Enamine code EN300-51694056, reflecting its utility as a building block in medicinal chemistry and materials science .

Properties

IUPAC Name |

(E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c1-9-4-6(8-5-9)2-3-7(10)11;/h2-5H,1H3,(H,10,11);1H/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHBRHOUQUGHKG-SQQVDAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479028-75-6 | |

| Record name | 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, hydrochloride (1:1), (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479028-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Methodologies

N-Methylation of Imidazole Precursors

The introduction of the methyl group at the 1-position of imidazole is critical. A solvent-free approach using methyl iodide and potassium bicarbonate (KHCO₃) in acetone achieves 75–85% yield.

Reaction Conditions

- Substrate : Imidazole or its 4-substituted derivatives.

- Base : KHCO₃ (1.2 equiv).

- Alkylating Agent : Methyl iodide (1.1 equiv).

- Solvent : Acetone, 25°C, 24–72 hours.

- Workup : Filtration, evaporation, and recrystallization from ethanol.

Formation of the α,β-Unsaturated Acid Moiety

The prop-2-enoic acid group is introduced via Knoevenagel condensation or ester hydrolysis.

Knoevenagel Condensation

A modified method optimizes E-selectivity:

- Substrate : 1-Methyl-1H-imidazole-4-carbaldehyde.

- Nucleophile : Malonic acid or its monoester.

- Catalyst : Piperidine (10 mol%) in toluene.

- Conditions : Reflux, 12 hours.

- Yield : 68–72% with E:Z >20:1.

Hydrolysis of Ester Intermediates

Methyl or tert-butyl esters are hydrolyzed under acidic conditions:

Analytical Characterization

Spectroscopic Data

- ¹H NMR (500 MHz, D₂O) : δ 7.38 (s, 1H, imidazole-H), 7.23 (s, 1H, imidazole-H), 6.51 (d, J = 15.7 Hz, 1H, CH=CH), 6.46 (d, J = 15.7 Hz, 1H, CH=CH), 3.68 (s, 3H, N-CH₃).

- IR (KBr) : 3446 cm⁻¹ (O-H), 1732 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

- Melting Point : 238.2°C (decomposition).

Purity Assessment

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions. Esterification occurs with alcohols under acidic or coupling agent-mediated conditions, while amide formation requires activation (e.g., via thionyl chloride or carbodiimides).

*Theoretical yield based on analogous reactions with similar compounds .

Mechanistic studies indicate that the electron-withdrawing effect of the imidazole ring enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Conjugate Addition (Michael Addition)

The α,β-unsaturated system participates in Michael additions with nucleophiles like amines, thiols, or stabilized enolates.

| Nucleophile | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Primary Amines | EtOH, 25°C | β-Amino acid derivatives | >90% trans | |

| Thiophenol | K₂CO₃, DMF | β-(Phenylthio)propanoic acid | 78% |

Steric hindrance from the methyl group on the imidazole ring directs nucleophiles to the β-carbon trans to the imidazole substituent .

Cyclization Reactions

The compound participates in intramolecular cyclizations under basic or thermal conditions to form heterocyclic scaffolds.

Imidazole-Fused Lactam Formation

Heating in acetic anhydride with anhydrous potassium acetate induces cyclization via elimination:

\text{(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{Ac}_2\text{O, 120°C}} \text{Imidazo[1,5-a]pyridin-3-one} \quad (\text{Yield: 23%}) \quad[2]

Base-Catalyzed Cycloaddition

In the presence of strong bases like BEMP, the compound undergoes [3+2] cycloadditions with propargylamines to form imidazolidin-2-ones :

\text{Propargylamine + (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{BEMP, CH₃CN}} \text{Imidazolidin-2-one} \quad (\text{Yield: 62–98%}) \quad[5]

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic or medicinal applications:

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu²⁺ | Aqueous buffer, pH 7.4 | Square-planar Cu(N-imidazole)₂(O-carboxylate)₂ | Enzyme inhibition studies |

| Fe³⁺ | Ethanol, reflux | Octahedral Fe(III)-carboxylate | Oxidation catalysis |

Oxidation

The imidazole ring is susceptible to oxidation with H₂O₂ or mCPBA, forming N-oxide derivatives :

\text{(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{N-Oxide derivative} \quad (\text{Yield: 45%}) \quad[1]

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond selectively without affecting the imidazole ring:

\text{(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(1-methyl-1H-imidazol-4-yl)propanoic acid} \quad (\text{Yield: 88%}) \quad[3]

Photochemical Reactions

UV irradiation induces E/Z isomerization of the propenoic acid moiety, confirmed by NMR and UV-Vis spectroscopy . The Z-isomer exhibits reduced biological activity compared to the E-form .

Bioconjugation Reactions

The carboxylic acid is utilized in peptide coupling reactions. For example, conjugation with adamantane derivatives via DCC/DMAP yields hybrid molecules with enhanced cytotoxicity :

\text{Adamantanol + (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid} \xrightarrow{\text{DCC, DMAP}} \text{Adamantyl ester} \quad (\text{Yield: 55%}) \quad[7]

Stability Under Physiological Conditions

The compound hydrolyzes slowly in phosphate buffer (pH 7.4, 37°C) with a half-life of 12.3 hours, making it suitable for in vivo studies . Degradation products include imidazole-4-carbaldehyde and acrylic acid .

Scientific Research Applications

Pharmaceutical Research

(2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is being investigated for its potential use in drug development. Its structure suggests that it may interact with biological targets, making it a candidate for:

- Antimicrobial Agents : Research has indicated that imidazole derivatives exhibit antimicrobial properties. The presence of the imidazole ring in this compound could enhance its efficacy against various pathogens .

- Anticancer Activity : Some studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines. The compound's ability to inhibit tumor growth is an area of ongoing investigation .

Biochemical Applications

The compound serves as a versatile small molecule scaffold in biochemical research. Its unique structure allows it to be utilized in:

- Enzyme Inhibition Studies : The imidazole moiety can interact with enzyme active sites, making it useful for studying enzyme kinetics and inhibition mechanisms .

- Cell Culture Applications : It has been noted for its role as a buffering agent in cell culture media, maintaining pH stability within the physiological range (6 to 8.5), which is critical for optimal cell growth and function .

Chemical Synthesis

The compound can be used as an intermediate in the synthesis of other chemical entities. Its reactivity allows it to participate in various chemical reactions, including:

- Cross-Coupling Reactions : It can serve as a building block for more complex organic molecules through palladium-catalyzed cross-coupling reactions.

- Functionalization Reactions : The presence of carboxylic acid and imidazole groups makes it amenable to functionalization, allowing chemists to modify its properties for specific applications .

Material Science

Research indicates that compounds containing imidazole rings can be incorporated into polymers or nanomaterials, potentially leading to:

- Smart Materials : The unique properties of imidazole derivatives may be harnessed to develop materials that respond to environmental stimuli (e.g., pH changes) or have enhanced mechanical properties .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a new antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its inhibitory effect on a specific enzyme involved in cancer metabolism. The findings showed that it effectively inhibited enzyme activity by 70% at a concentration of 100 µM, supporting its role as a potential lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, E, involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Analysis

Structural Differences and Electronic Effects Methyl Substitution: The target compound’s 1-methylimidazole group enhances steric bulk and lipophilicity compared to the unmethylated analog (174.02 g/mol, CAS: Z1762997409). Extended Substituents: The trimethylimidazole variant (CAS: 1239611-14-3) exhibits increased molecular weight (216.67 g/mol) and steric hindrance, which may alter binding kinetics in enzyme inhibition studies . Complex Derivatives: The tetrazole-containing analog (C₃₃H₂₇N₆O₂) demonstrates significantly higher molecular weight (576.19 g/mol) and multifunctional reactivity, suited for solid-phase peptide synthesis .

Synthesis and Purity

- The target compound is commercially available in high purity (≥99%), with synthesis likely involving condensation of methylimidazole with acryloyl chloride, followed by HCl salt formation .

- In contrast, the tetrazole derivative (Compound 9) is synthesized via a chlorotrityl-protection strategy with a 93% yield, highlighting its role in specialized organic synthesis .

Safety and Handling

- The target compound carries hazard codes H315-H319-H335 (skin/eye irritation, respiratory irritation), typical of acidic hydrochlorides. The unmethylated analog may exhibit similar risks but lacks specific safety data .

- The trimethylimidazole variant’s safety profile remains uncharacterized, though its higher lipophilicity could influence toxicity .

Applications

- Drug Discovery : The target compound’s balance of polarity and lipophilicity makes it a candidate for kinase inhibitor scaffolds, whereas the unmethylated analog may serve as a metabolic intermediate .

- Materials Science : The trimethylimidazole derivative’s stability suggests utility in ionic liquids or coordination polymers .

Biological Activity

The compound (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride , commonly referred to as E , is a small molecule with significant biological activity. Its unique structure, characterized by the presence of an imidazole ring, suggests potential applications in various therapeutic areas, including neuroprotection and anti-cancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 g/mol |

| IUPAC Name | (E)-3-(1-methylimidazol-4-yl)prop-2-enoic acid hydrochloride |

| PubChem CID | 67590957 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may inhibit specific enzymes involved in cellular processes, thereby exerting neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Recent research has demonstrated that this compound exhibits neuroprotective properties in cellular models. For instance, it has been shown to reduce oxidative stress and improve mitochondrial function in neuronal cells. In a study involving neuroblastoma SH-SY5Y cells, treatment with the compound resulted in a significant decrease in cell death induced by oxidative stressors, highlighting its potential for treating neurodegenerative diseases .

Case Studies

-

Neuroblastoma SH-SY5Y Study :

- Objective : To evaluate the neuroprotective effects of the compound.

- Methodology : Cells were treated with varying concentrations of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride.

- Results : The compound demonstrated a dose-dependent reduction in cell death, with an IC50 value of approximately 12.29 nM.

- Oxidative Stress Model :

Comparative Analysis

To better understand its efficacy relative to other compounds, a comparative analysis was conducted:

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride | 12.29 | HDAC6 inhibition and antioxidant activity |

| Trichostatin A | 50 | HDAC inhibition |

| Compound X | 30 | Antioxidant properties |

Safety Profile

The safety profile of (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride indicates moderate toxicity, with hazard statements including skin irritation and respiratory issues upon exposure. Precautionary measures should be taken when handling the compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2E)-3-(1-methyl-1H-imidazol-4-yl)prop-2-enoic acid hydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions using a substituted imidazole precursor. For example, analogous protocols involve refluxing sodium acetate with a formyl-indole derivative in acetic acid to form α,β-unsaturated carboxylic acids . Optimization of reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde) is critical to maximize yield. Post-synthesis purification often includes recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry (e.g., E-configuration of the propenoic acid moiety) . Complementary techniques include:

- NMR : To verify substituent positions on the imidazole ring and propenoic acid chain.

- HPLC-MS : For purity assessment (≥97% by area normalization) .

- Elemental Analysis : To validate empirical formulas (e.g., C₇H₁₀N₂O₃·HCl) .

Q. What are the solubility and stability profiles under laboratory conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances water solubility. Testing in DMSO, ethanol, and aqueous buffers (pH 1–7) is recommended to determine optimal solvents for biological assays .

- Stability : Hydrolytic stability studies under varying temperatures (4°C to 37°C) and pH (e.g., simulated gastric fluid) are essential. Short shelf life (<6 months at −20°C) necessitates lyophilization for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological activity?

- Methodological Answer :

- Key Modifications :

| Position | Modification | Impact on Activity |

|---|---|---|

| Imidazole C1 | Methyl substitution | Enhances metabolic stability |

| Propenoic acid | E-isomer retention | Maintains target binding affinity |

- Assays : Use in vitro enzyme inhibition assays (e.g., kinases) and in vivo pharmacokinetic profiling to validate SAR hypotheses .

Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological risks?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Phase 1 : Measure physicochemical properties (logP, pKa) to predict environmental distribution.

- Phase 2 : Conduct OECD 301 biodegradability tests in simulated soil/water systems.

- Phase 3 : Assess acute toxicity in Daphnia magna or algal models using a split-plot design (4 replicates, 5 plants/batch) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Dose-Response Validation : Reproduce experiments using standardized positive controls (e.g., imidazole-based antifungals) and blinded data analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.